N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide
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Overview
Description
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a tetrahydroquinoline, a type of nitrogen-containing heterocycle . Additionally, it has a nitrobenzenesulfonamide group, which is a common motif in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups, including an amide linkage connecting the tetrahydroquinoline and nitrobenzenesulfonamide moieties, a nitro group, and a sulfonamide group . The furan ring could contribute to the compound’s aromaticity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitro group, the amide linkage, and the aromatic furan ring . These functional groups could potentially undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .
Scientific Research Applications
Potential Pro-drug Applications
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide and similar compounds show promise as pro-drugs. Biomimetic reduction of nitrofuranylmethyl derivatives, a related group, can trigger the release of parent drugs, suggesting potential use in selectively targeting hypoxic solid tumors (Berry et al., 1997).
Anti-Tumor Activity
Research into tetrahydroquinoline derivatives, closely related to this compound, has shown anti-tumor activity in vitro. For example, certain derivatives have demonstrated effectiveness against human hepatic, leukemia, and lung cancer cells (Hai Li, 2013).
Synthesis and Characterization in Drug Development
The synthesis and characterization of similar compounds have been explored in the context of developing diuretic and antihypertensive agents. This indicates a broader potential in pharmaceutical development (Rahman et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide are currently unknown. This compound is a furan derivative, and furan derivatives have been found to interact with a variety of targets, such as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc . .
Mode of Action
The mode of action of this compound is not well-studied. As a furan derivative, it may interact with its targets in a similar manner to other furan compounds. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Biochemical Pathways
Furan derivatives have been found to have broad scope in remedying various dispositions in clinical medicines . .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(18-7-4-12-29-18)22-11-3-5-14-9-10-15(13-17(14)22)21-30(27,28)19-8-2-1-6-16(19)23(25)26/h1-2,4,6-10,12-13,21H,3,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAWFQKIKBUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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